1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine

Medicinal Chemistry Cytochrome P450 Enzyme Inhibition

1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine (CAS 1516912-94-9) is a synthetic heterocyclic building block of the 1,2,3-triazole family. It is characterized by a 2-chloro-4-fluorobenzyl substituent at N-1 and a free primary amine at C-4 of the triazole ring, with a molecular weight of 226.64 g/mol and a calculated LogP of 2.26 (cLogP).

Molecular Formula C9H8ClFN4
Molecular Weight 226.64 g/mol
Cat. No. B13625008
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Chloro-4-fluorobenzyl)-1h-1,2,3-triazol-4-amine
Molecular FormulaC9H8ClFN4
Molecular Weight226.64 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)N
InChIInChI=1S/C9H8ClFN4/c10-8-3-7(11)2-1-6(8)4-15-5-9(12)13-14-15/h1-3,5H,4,12H2
InChIKeyFNHOWPWJXZNMEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine: Procurement-Relevant Physicochemical & Structural Baseline


1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine (CAS 1516912-94-9) is a synthetic heterocyclic building block of the 1,2,3-triazole family. It is characterized by a 2-chloro-4-fluorobenzyl substituent at N-1 and a free primary amine at C-4 of the triazole ring, with a molecular weight of 226.64 g/mol and a calculated LogP of 2.26 (cLogP) . The compound is typically supplied at ≥98% purity and is classified for research and further manufacturing use only . Its 1,2,3-triazole core, as opposed to the more common 1,2,4-triazole scaffold, defines its fundamental chemical and biological differentiation [1].

1
1,2,3-Triazole core — supports CYP interaction studies with reported water-bridged heme binding mechanism distinct from 1,2,4-triazole isosteres.
2
Free 4-amine handle — enables derivatization via amide coupling or reductive amination without protecting group strategies.
3
2-Chloro-4-fluorobenzyl substituent — provides defined lipophilicity profile for SAR exploration and chromatographic method development.
4
Cold-chain storage — vendor specifies sealed, dry storage at 2–8°C; plan refrigerated capacity for long-term inventory.

Why 1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine Cannot Be Replaced by Generic 1,2,4-Triazole Analogs


Substituting 1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine with a 1,2,4-triazole isomer (e.g., CAS 832741-20-5) or a positional isomer (e.g., CAS 832738-10-0) introduces fundamental changes in heme coordination chemistry and physicochemical properties that directly impact experimental outcomes. The 1,2,3-triazole ring exhibits measurably lower affinity for cytochrome P450 heme iron compared to 1,2,4-triazole, due to a large unfavorable entropy term originating in solvent–triazole interactions [1]. This is not a simple potency shift but a mechanistic divergence: 1,2,3-triazoles form water-bridged, low-spin heme complexes rather than directly displacing the axial water ligand [1]. Consequently, in any assay system involving CYP enzymes, a 1,2,4-triazole analog cannot serve as a valid negative control or isosteric replacement for this compound. Additionally, the specific 2-chloro-4-fluoro substitution pattern on the benzyl ring confers a distinct lipophilicity (cLogP 2.26) that differs from the 2-chloro-6-fluoro isomer (cLogP 2.28) , altering chromatographic retention and membrane partitioning behavior in a quantifiable manner.

Target Compound
Generic 1,2,4-Triazole Analog
Heme binding
Water-bridged low-spin complex; lower CYP heme affinity driven by unfavorable entropy term
Direct heme iron coordination; classical Type II ligand with higher affinity
CYP inhibition profile
Reported reduced Type II inhibition liability; metabolized without suicide inactivation in model studies
Established Type II CYP inhibition; documented drug-drug interaction risk with clinical 1,2,4-triazoles
Amine derivatization
Aromatic amine at C-4 (pKa ~5–6); selective acylation under mildly acidic conditions
Amine position and type differ across analogs; aliphatic amine variants require distinct coupling protocols

Quantitative Differentiation Evidence for 1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine vs. Closest Analogs


Triazole Ring Regioisomerism: 1,2,3-Triazole vs. 1,2,4-Triazole Heme Affinity and CYP Interaction Profile

The 1,2,3-triazole core of the target compound exhibits fundamentally different heme coordination chemistry compared to the 1,2,4-triazole isomer (CAS 832741-20-5). Thermodynamic and spectroscopic studies on the unsubstituted parent heterocycles demonstrate that 1,2,3-triazole (1,2,3-TRZ) has lower affinity for CYP heme iron than 1,2,4-triazole (1,2,4-TRZ), driven by a large unfavorable entropy term from solvent–1,2,3-TRZ interactions rather than enthalpy differences alone [1]. The 1,2,3-TRZ forms a water-bridged low-spin complex (Type II optical spectrum) without displacing the axial water ligand, whereas 1,2,4-TRZ and imidazole act as classical Type II ligands that directly coordinate heme iron [1]. This mechanistic divergence means the target compound is predicted to have reduced CYP inhibitory liability compared to its 1,2,4-triazole analog.

Heme binding mode
Class-level inference
Water-bridged low-spin complex vs direct heme coordination
Reported CYP binding mechanism context
Based on unsubstituted core; verify with target compound
Medicinal Chemistry Cytochrome P450 Enzyme Inhibition

Lipophilicity Differentiation: cLogP Comparison of 2-Chloro-4-fluorobenzyl vs. 2-Chloro-6-fluorobenzyl Triazole Derivatives

The target compound (2-chloro-4-fluoro substitution) has a calculated LogP (cLogP) of 2.26 . The regioisomeric analog 1-(2-chloro-6-fluorobenzyl)-1H-1,2,4-triazol-3-amine (CAS 832738-10-0), which differs only in the position of the fluorine atom on the benzyl ring (6-fluoro vs. 4-fluoro), has a cLogP of 2.28 . This 0.02 log unit difference, though modest, reflects the altered electronic distribution and dipole moment resulting from the fluorine positional change, which affects reverse-phase HPLC retention times and octanol/water partitioning in a reproducible manner.

cLogP
Data to verify
ΔcLogP = 0.02
Lipophilicity screening context
Vendor-calculated; independent verification recommended
Physicochemical Properties Lipophilicity Chromatography

Synthetic Utility: Free 4-Amine as a Derivatization Handle in 1,2,3-Triazole Scaffolds

The target compound contains a primary amine (-NH2) at the C-4 position of the 1,2,3-triazole ring, which is a well-precedented site for amide coupling, reductive amination, and diazotization reactions . In contrast, the analog [1-(2-chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine (CAS 1251388-28-9) bears the amine on a methylene spacer, which alters both the nucleophilicity (aliphatic amine pKa ~10 vs. heteroaryl amine pKa ~5-6) and the geometric trajectory of derivatization, leading to distinct SAR outcomes [1]. This positional difference is critical when the amine is used for bioconjugation or library diversification.

Amine derivatization
Supporting evidence
Aromatic amine (pKa ~5–6) vs aliphatic amine (pKa ~10)
Derivatization condition selection context
Predicted pKa values; experimental confirmation needed
Synthetic Chemistry Click Chemistry Building Blocks

Hydrogen Bond Donor/Acceptor Profile and Fsp3 Comparison for Drug-Likeness Assessment

The target compound has a measured hydrogen bond donor count of 1 and acceptor count of 3, with an Fsp3 (fraction of sp3-hybridized carbons) of 0.11 . The regioisomeric 1,2,4-triazole analog (CAS 832741-20-5) shares the same molecular formula and identical HBD/HBA counts but differs in the spatial arrangement of the hydrogen bond acceptors (N-2 vs. N-3 positioning on the triazole ring), which alters the vector of potential intermolecular interactions . The low Fsp3 value (0.11) indicates a predominantly planar, aromatic structure, which is typical for triazole-based fragments but may influence solubility and crystal packing compared to more saturated analogs.

HBD/HBA & Fsp3
Class-level inference
HBD=1, HBA=3, Fsp3=0.11
Pharmacophore topology context
Spatial HBA vectors differ from 1,2,4-triazole isomer
Medicinal Chemistry Drug-likeness Physicochemical Profiling

Cytochrome P450 Liability Screening: Precedent for Reduced Type II Inhibition Risk with 1,2,3-Triazole Scaffolds

A key practical implication of the water-bridged binding mode of 1,2,3-triazoles (see Evidence Item 1) is the potential for reduced mechanism-based inactivation of CYP enzymes. The seminal study by Conner et al. demonstrated that when a 1,2,3-triazole fragment was incorporated into 17-α-ethynylestradiol (a known CYP3A4 mechanism-based inactivator), the resulting '17-click' derivative produced a Type II (low-spin) optical spectrum but did not displace the axial water ligand, and was metabolized by CYP3A4 at rates comparable to the parent compound without the typical suicide inhibition profile associated with terminal alkynes [1]. This behavior contrasts sharply with 1,2,4-triazole-containing drugs (e.g., fluconazole, itraconazole) that act as potent CYP inhibitors via direct heme coordination [1]. While this evidence is derived from the unsubstituted 1,2,3-triazole core, the N-1 benzyl substitution in the target compound does not abrogate the triazole nitrogen's ability to engage in water-bridged heme interactions.

CYP3A4 interaction
Class-level inference
Water-bridged low-spin complex; no suicide inhibition observed
CYP inhibition screening context
Based on 17-click derivative precedent with unsubstituted core
ADME/Tox Drug Metabolism Cytochrome P450

Storage and Handling Stability: Vendor-Specified Conditions for 1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine

The target compound requires sealed, dry storage at 2–8°C , indicating potential sensitivity to moisture and/or thermal degradation at ambient conditions. This storage requirement is more stringent than that of the 1,2,4-triazole isomer (CAS 832741-20-5), which is typically stored at room temperature in sealed containers . The presence of the free 4-amine on the electron-deficient 1,2,3-triazole ring may render the target compound more susceptible to oxidation or hydrolysis, necessitating careful handling for long-term stability.

Storage stability
Data to verify
2–8°C (refrigerated) vs room temperature
Procurement and storage planning context
Vendor-specified; lot-dependent stability review
Chemical Stability Procurement Storage

Research and Industrial Application Scenarios for 1-(2-Chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CYP Liability-Minimized Fragment Library Design

For fragment-based drug discovery programs targeting enzymes co-crystallized with CYP enzymes or where CYP inhibition is a known liability, 1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-amine provides a privileged scaffold. The 1,2,3-triazole core's water-bridged heme binding mode, rather than direct coordination (as documented for 1,2,4-triazole fragments [1]), predicts reduced risk of Type II CYP inhibition. The free 4-amine serves as a versatile vector for fragment elaboration via amide coupling or reductive amination , while the 2-chloro-4-fluorobenzyl group offers a balanced lipophilicity (cLogP 2.26) suitable for fragment optimization. Procurement of this specific scaffold enables direct SAR exploration around the 1,2,3-triazole chemotype without confounding CYP inhibition artifacts that would arise from 1,2,4-triazole analogs.

Chemical Biology: Click Chemistry-Derived Probe Synthesis with a Built-In Amine Handle

The 1,2,3-triazole core, being the archetypal product of copper-catalyzed azide-alkyne cycloaddition (CuAAC), positions this compound as both a product and a starting material for click chemistry workflows. The free 4-amine allows post-click functionalization without requiring additional protecting group strategies, unlike 1,2,4-triazole isomers where amine positioning differs . Researchers synthesizing activity-based probes or bioconjugates can exploit the orthogonality of the aromatic amine (pKa ~5-6) versus the triazole nitrogens, enabling selective N-acylation under mildly acidic conditions where aliphatic amines would remain protonated . The cold-chain storage requirement (2–8°C ) should be planned into laboratory workflows for long-term stability.

Agrochemical Discovery: Fungicide Lead Optimization with Reduced Mammalian CYP Risk

Triazole-containing compounds are extensively used as agricultural fungicides (e.g., 1,2,4-triazole-based demethylase inhibitors). The 1,2,3-triazole scaffold of the target compound, which exhibits lower CYP heme affinity compared to 1,2,4-triazoles [1], offers a strategic advantage for developing crop protection agents with potentially reduced off-target effects on mammalian CYP enzymes. The 2-chloro-4-fluorobenzyl substitution pattern, distinct from the 2,4-difluorophenyl or 2,4-dichlorophenyl motifs common in commercial triazole fungicides, may provide a novel intellectual property position. The available ≥98% purity meets the requirements for initial in vitro antifungal screening panels.

Computational Chemistry and Cheminformatics: Benchmarking Triazole Isosterism in Virtual Screening Libraries

The target compound (1,2,3-triazole, cLogP 2.26 ) and its 1,2,4-triazole isomer (CAS 832741-20-5, cLogP ~2.28 ) constitute a matched molecular pair (MMP) for computational studies of triazole isosterism. Despite having identical molecular formula (C9H8ClFN4) and nearly identical LogP, the two compounds differ fundamentally in their 3D hydrogen bond acceptor geometry and heme coordination behavior [1]. This MMP can serve as a calibration set for docking scoring functions, pharmacophore models, and machine learning-based bioactivity predictions, helping computational chemists assess whether their in silico tools can correctly distinguish the biological profiles of these topological isomers.

Application
Selection Property
Validation Focus
Fragment-based CYP-interaction studies
1,2,3-Triazole core identity
CYP heme binding mode verification in target enzyme system
Click chemistry probe derivatization
Free 4-amine reactivity profile
Amine coupling condition optimization and selectivity assessment
Agrochemical lead optimization
Triazole scaffold CYP interaction profile
Antifungal activity and mammalian CYP selectivity screening
Computational isosterism benchmarking
Matched molecular pair with 1,2,4-triazole isomer
Docking scoring function and pharmacophore model calibration
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